molecular formula C23H30N2O B14585297 1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine CAS No. 61456-46-0

1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine

Cat. No.: B14585297
CAS No.: 61456-46-0
M. Wt: 350.5 g/mol
InChI Key: BYOXIYDDUQGFQE-UHFFFAOYSA-N
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Description

1,1’-[(3-Phenoxyphenyl)methylene]dipiperidine is an organic compound that features a dipiperidine structure linked to a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(3-Phenoxyphenyl)methylene]dipiperidine typically involves the reaction of piperidine with a phenoxyphenyl derivative under specific conditions. One common method involves the use of a base to deprotonate the piperidine, followed by the addition of the phenoxyphenyl compound to form the desired product .

Industrial Production Methods

Industrial production of 1,1’-[(3-Phenoxyphenyl)methylene]dipiperidine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(3-Phenoxyphenyl)methylene]dipiperidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1,1’-[(3-Phenoxyphenyl)methylene]dipiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1’-[(3-Phenoxyphenyl)methylene]dipiperidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(3-Phenylpropoxy)methylene]dibenzene
  • 1,1’-[1,4-Phenylenebis(methylene)]dipiperidine

Uniqueness

1,1’-[(3-Phenoxyphenyl)methylene]dipiperidine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

61456-46-0

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

1-[(3-phenoxyphenyl)-piperidin-1-ylmethyl]piperidine

InChI

InChI=1S/C23H30N2O/c1-4-12-21(13-5-1)26-22-14-10-11-20(19-22)23(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1,4-5,10-14,19,23H,2-3,6-9,15-18H2

InChI Key

BYOXIYDDUQGFQE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC(=CC=C2)OC3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

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